molecular formula C11H17NO3 B8376304 (4-Amino-3,5-diethoxy-phenyl)-methanol

(4-Amino-3,5-diethoxy-phenyl)-methanol

Cat. No. B8376304
M. Wt: 211.26 g/mol
InChI Key: YXAICPZUFDAGSV-UHFFFAOYSA-N
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Patent
US07772253B2

Procedure details

To a solution of (4-amino-3,5-diethoxy-phenyl)-methanol (0.79 g, 3.74 mmol) in DMF (20 mL) was added MnO2 (1.63 g, 18.70 mmol). The reaction mixture was stirred for 24 h at rt, filtered through Hyflo, the filtrate extracted with ethyl acetate (3×50 mL) and the combined organic phases dried over MgSO4 providing 0.69 g (88%) of the title compound. 1H NMR (300 MHz, DMSO): δ1.46 (t, J=7.0 Hz, 3H), 4.15 (q, J=7.0 Hz, 2H), 4.50 (br s, 2H), 7.04 (s, 2H), 9.70 (s, 1H).
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.63 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([O:8][CH2:9][CH3:10])=[CH:6][C:5]([CH2:11][OH:12])=[CH:4][C:3]=1[O:13][CH2:14][CH3:15]>CN(C=O)C.O=[Mn]=O>[NH2:1][C:2]1[C:3]([O:13][CH2:14][CH3:15])=[CH:4][C:5]([CH:11]=[O:12])=[CH:6][C:7]=1[O:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
0.79 g
Type
reactant
Smiles
NC1=C(C=C(C=C1OCC)CO)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1.63 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Hyflo
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried over MgSO4 providing 0.69 g (88%) of the title compound

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
NC1=C(C=C(C=O)C=C1OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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